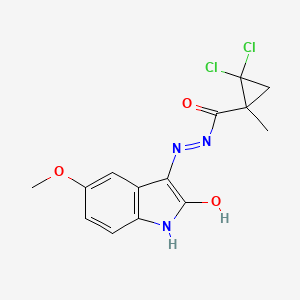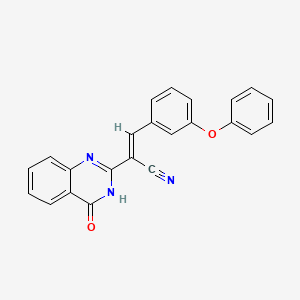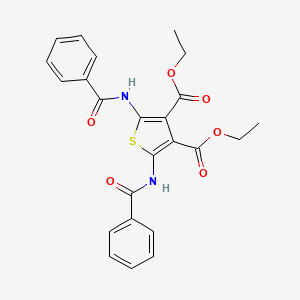![molecular formula C15H27N3O2 B6056765 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine](/img/structure/B6056765.png)
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of neuroscience.
科学的研究の応用
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where the compound has been shown to have neuroprotective and neuroregenerative properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, it has been shown to increase the levels of dopamine and serotonin, which are important neurotransmitters involved in mood regulation and cognitive function.
Biochemical and Physiological Effects
Studies have shown that 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine has a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. It has also been shown to reduce inflammation in the brain, which is a common feature of many neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine in lab experiments is its high potency. This means that smaller amounts of the compound can be used, which can help to reduce costs and minimize the risk of side effects. However, one of the limitations of using this compound is its relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
将来の方向性
There are a number of future directions for research on 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine. One area of interest is in the development of new drugs based on this compound that can be used to treat neurodegenerative diseases. Another area of interest is in understanding the mechanism of action of the compound in more detail, which could help to identify new targets for drug development. Finally, there is also interest in exploring the potential use of this compound in other areas of research, such as cancer treatment and regenerative medicine.
Conclusion
In conclusion, 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine is a promising compound that has shown potential in a number of scientific research applications. Its high potency and neuroprotective properties make it an attractive candidate for the development of new drugs for the treatment of neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action of the compound and to explore its potential in other areas of research.
合成法
The synthesis of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine involves the reaction of 1-butyryl-4-piperidone with 1,4-dimethylpiperazine in the presence of a reducing agent. The resulting product is then purified using chromatography techniques to obtain the final compound. This synthesis method has been optimized over the years to increase the yield and purity of the compound.
特性
IUPAC Name |
1-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-3-4-14(19)17-7-5-13(6-8-17)15(20)18-11-9-16(2)10-12-18/h13H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZGRHSNGOQFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Methylpiperazin-1-yl)carbonyl]piperidin-1-yl}butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[2-(2-pyridinyl)ethyl]-3-{1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6056686.png)

![methyl 3-({3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B6056703.png)
![4-({[3-(3,4-dimethylbenzoyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B6056709.png)
![3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6056710.png)

![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B6056727.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-methylpiperidine](/img/structure/B6056745.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6056751.png)
![N-(5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B6056761.png)

![methyl 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6056777.png)

![1'-(cyclopropylcarbonyl)-N-[(5-methyl-2-thienyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6056785.png)